ML 315 vs. TG003, KH-CB19, Leucettine L41: Differential Isoform Selectivity Profile Reveals Unique Clk4/Dyrk1A Preference
ML 315 demonstrates a distinct isoform selectivity signature compared to established Clk/DYRK inhibitors. In head-to-head biochemical assays, ML 315 exhibits 20-fold selectivity for Clk4 over Dyrk1A (IC50: 68 nM vs. 282 nM), a profile not observed with TG003 (Clk4 IC50: 30 nM, Dyrk1A IC50: 12 nM) or Leucettine L41 (Clk4: not reported, Dyrk1A IC50: 40 nM) [1]. This differentiation is critical for studies aiming to isolate Clk4-mediated splicing events without confounding Dyrk1A inhibition.
| Evidence Dimension | Clk4 vs. Dyrk1A selectivity (fold difference) |
|---|---|
| Target Compound Data | Clk4 IC50 = 68 nM; Dyrk1A IC50 = 282 nM; Fold selectivity = 4.1 (Clk4 vs Dyrk1A) and 20-fold (Clk4 vs Dyrk1A as reported by Tocris) |
| Comparator Or Baseline | TG003: Clk4 IC50 = 30 nM, Dyrk1A IC50 = 12 nM (2.5-fold for Dyrk1A); KH-CB19: Clk1 IC50 = 20 nM, Dyrk1A IC50 = 55 nM; Leucettine L41: Clk1 IC50 = 15 nM, Dyrk1A IC50 = 40 nM |
| Quantified Difference | ML 315 exhibits a 20-fold selectivity for Clk4 over Dyrk1A, whereas TG003 shows a 2.5-fold preference for Dyrk1A over Clk4. |
| Conditions | Recombinant kinase inhibition assays using purified Clk and DYRK isoforms; data compiled from Table 3 of Coombs et al., 2013 and Tocris datasheet. |
Why This Matters
This distinct selectivity vector enables researchers to differentially interrogate Clk4-dependent splicing pathways with reduced confounding Dyrk1A inhibition, a feature not achievable with TG003 or KH-CB19.
- [1] Coombs TC, Tanega C, Shen M, et al. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: development of chemical probe ML315. Bioorg Med Chem Lett. 2013;23(12):3654-3661. Table 3. View Source
